molecular formula C16H34I2N2 B13778938 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide CAS No. 64058-12-4

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide

Cat. No.: B13778938
CAS No.: 64058-12-4
M. Wt: 508.26 g/mol
InChI Key: VPSBSHPMUADTAT-UHFFFAOYSA-L
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Description

Molecular Formula: C₁₆H₃₄I₂N₂ CAS Registry Number: 64058-12-4 Structure: This compound features a bicyclo[3.3.1]nonane core substituted with a methyl group and a 4-(trimethylammonio)butyl chain at the 3-position. The diiodide counterions stabilize the quaternary ammonium centers, enhancing solubility in polar solvents .

  • Double Michael Condensation: Employing phenyliodonium diacetate (PIDA)-mediated oxidation of phenols followed by cyclization to form bicyclic dicarboxylates .
  • Alkylation Reactions: Reaction of bicyclic amines with dibromoalkanes (e.g., 1,4-dibromobutane) in the presence of K₂CO₃, as seen in related tricyclic compounds .

Pharmacological Relevance: Quaternary ammonium bicyclic compounds are known for neuromuscular blocking and ganglionic activity.

Properties

CAS No.

64058-12-4

Molecular Formula

C16H34I2N2

Molecular Weight

508.26 g/mol

IUPAC Name

trimethyl-[4-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)butyl]azanium;diiodide

InChI

InChI=1S/C16H34N2.2HI/c1-17(2,3)10-5-6-11-18(4)13-15-8-7-9-16(12-15)14-18;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

VPSBSHPMUADTAT-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CC2CCCC(C2)C1)CCCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Trial Enamine Type Solvent Time (h) Temperature (°C) Yield (%) of Azabicyclic Product
1 Ia, Ib Benzene 18 80 (reflux) 80-85
2 Ia, Ib Benzene 26 25 35-40
3 Ia Benzene 46 10 23
4 Ic, Id Benzene 18 80 10-15
5 Ie, If Benzene 18 80 75-80
6 Ig, Ih Benzene 18 80 70-75
7 Ia Toluene 18 110 5-10

Notes: Enamine types Ia to Ih differ in the amine substituents and ester groups; highest yields were obtained under reflux in benzene with morpholine or pyrrolidine enamines.

The reaction proceeds via nucleophilic addition of the enamine to the electrophilic acryloyl chloride, followed by intramolecular cyclization to form the bicyclic dione system. Subsequent hydrolysis under basic or acidic conditions can open the bicyclic system or modify protecting groups, enabling further functionalization.

The introduction of the 4-(trimethylammonio)butyl side chain at the 3-position of the azabicyclo[3.3.1]nonane core is achieved via alkylation reactions. Typically, the bicyclic amine intermediate is reacted with a suitable haloalkyltrimethylammonium salt or precursor to install the quaternary ammonium group.

  • The alkylation involves nucleophilic substitution of the nitrogen atom on the bicyclic amine with 4-bromobutyltrimethylammonium salt or similar electrophiles.
  • This step results in the formation of a quaternary ammonium salt with the trimethylammonio substituent tethered via a butyl chain.

While specific reaction conditions for this step are less frequently detailed in open literature, standard quaternization protocols involve:

  • Using excess alkylating agent,
  • Mild heating (e.g., 40-80 °C),
  • Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF),
  • Reaction times ranging from several hours to overnight.

Formation of the Diiodide Salt

The final step involves counterion exchange to obtain the diiodide salt form of the compound. This is typically done by:

  • Treating the quaternary ammonium compound with an iodide source such as sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent (e.g., acetone or water).
  • The iodide ions displace other counterions (e.g., bromide or chloride) to yield the diiodide salt.
  • The diiodide salt is often isolated by precipitation or crystallization.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes
1 Enamine formation and cyclization Enamine of N-carboxy-4-piperidone + acryloyl chloride, reflux in benzene, 18 h Yields 3-azabicyclo[3.3.1]nonane-6,9-diones (80-85%)
2 Hydrolysis and deprotection Acidic or basic hydrolysis, methanol/water mixtures Prepares bicyclic amine for alkylation
3 Alkylation (quaternization) Reaction with 4-(halobutyl)trimethylammonium salt, heating in polar aprotic solvent Forms 3-methyl-3-(4-(trimethylammonio)butyl)azabicyclononane
4 Counterion exchange Treatment with NaI or KI in acetone or water Isolates diiodide salt form

Chemical Reactions Analysis

Types of Reactions

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

a. Orexin Receptor Antagonism

The compound has been studied for its potential as an orexin receptor antagonist. Orexins are neuropeptides that play a critical role in regulating arousal, wakefulness, and appetite. Research indicates that derivatives of azabicyclo compounds can effectively block orexin receptors, which may lead to therapeutic applications in treating sleep disorders and obesity .

b. Analgesic Properties

Derivatives of 3-azabicyclo(3.3.1)nonane have shown promise as analgesics. A study published in the Chemical and Pharmaceutical Bulletin highlighted the potential of these compounds to alleviate pain, suggesting mechanisms that may involve modulation of nociceptive pathways .

Neurobiological Research

a. Neurotransmission Studies

The structural characteristics of 3-azoniabicyclo(3.3.1)nonane derivatives allow for investigations into neurotransmission processes. Their ability to interact with various neurotransmitter systems makes them valuable tools for studying synaptic transmission and receptor dynamics in neurobiology .

Synthetic Chemistry Applications

a. Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals. Its unique bicyclic structure enables chemists to explore various synthetic pathways, facilitating the creation of compounds with specific biological activities .

b. Case Studies in Synthesis

A notable case study involved the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, where researchers utilized 3-azoniabicyclo(3.3.1)nonane as an intermediate to generate compounds with enhanced pharmacological profiles . The yields and purity levels achieved in these syntheses were promising, indicating the compound's utility in drug development.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
PharmacologyOrexin receptor antagonism
Analgesic properties
NeurobiologyStudies on neurotransmission
Synthetic ChemistryBuilding block for complex organic molecules
Synthesis of novel pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups enable it to bind to negatively charged sites on cell membranes, affecting ion transport and membrane stability. This interaction can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Molecular Formula Key Properties/Activities References
Target Compound (64058-12-4) 3-methyl, 4-(trimethylammonio)butyl, diiodide C₁₆H₃₄I₂N₂ Likely neuromuscular blocking agent
3-Methyl-3-[2-(trimethylammonio)ethyl]-, diiodide (64058-06-6) Shorter ethyl chain (vs. butyl) C₁₄H₃₀I₂N₂ Reduced steric bulk; altered solubility
9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives 3-(3-dimethylaminopropinyl), butane linkage Varies Strong curare activity (decamethonium-like)
3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane (1000931-10-1) Benzyl, dimethoxy groups C₁₇H₂₅NO₂ Structural analog; uncharged, potential CNS activity
3-Azoniabicyclo[3.2.2]nonane nitrate (10308-93-7) Nitrate counterion, smaller bicyclo[3.2.2] core C₈H₁₆N₂O₃ Thermal decomposition at 258°C

Key Findings :

Quaternary ammonium groups (e.g., trimethylammonio) improve water solubility and ionic interactions, critical for neuromuscular blocking activity .

Bicyclic Core Variations: Bicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation, optimizing steric stability and receptor fit . In contrast, bicyclo[3.2.2]nonane (e.g., 10308-93-7) has a smaller core, altering thermal stability and pharmacological profile .

Biological Activity Trends: Derivatives with dual quaternary ammonium groups (e.g., OHS nobutane) exhibit prolonged curare-like effects due to bis-cationic interactions . Uncharged analogs (e.g., 3-benzyl-9,9-dimethoxy) lack ionic binding capacity, shifting activity toward central nervous system targets .

Synthetic Flexibility: Multicomponent reactions (e.g., double Michael condensations) enable rapid diversification of bicyclo[3.3.1]nonane scaffolds, facilitating structure-activity relationship (SAR) studies .

Biological Activity

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide, commonly referred to as a derivative of the bicyclic amine class, has garnered attention for its potential biological activities. This compound features a unique structural motif that includes multiple nitrogen atoms and diiodide moieties, contributing to its chemical reactivity and versatility in various applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H22N2I2\text{C}_{13}\text{H}_{22}\text{N}_2\text{I}_2

This structure indicates the presence of a bicyclic framework with quaternary ammonium characteristics due to the trimethylammonio group. Such features are significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 3-azabicyclo(3.3.1)nonane exhibit notable antimicrobial activities. A mini-review highlighted the synthesis of various 2,4-diaryl-3-azabicyclo(3.3.1)nonanones (3-ABNs) and their biological efficacy against different fungal and bacterial strains. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the ortho and para positions of the aryl rings enhance antibacterial and antifungal activities significantly .

Table 1: Antibacterial and Antifungal Activities of 3-ABN Derivatives

CompoundMinimum Inhibitory Concentration (µg/mL)Target Organisms
3412.5Candida spp.
3525Staphylococcus aureus
3612.5Aspergillus spp.
3725Escherichia coli
386.25Klebsiella pneumoniae

The reported MIC values indicate that some derivatives possess potent activity against various pathogens, suggesting their potential use in treating infections.

The mechanism through which these compounds exert their biological effects is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for growth and reproduction. Notably, the presence of quaternary ammonium groups may enhance membrane permeability, facilitating the entry of these compounds into microbial cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of several synthesized derivatives of 3-azabicyclo(3.3.1)nonane against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited significant antibacterial activity against multidrug-resistant strains, highlighting their potential as novel antimicrobial agents .

Analgesic Activity

Another investigation into the pharmacological properties of related azabicyclononanes revealed peripheral analgesic activity in specific derivatives during hot plate tests in animal models. This suggests that these compounds may also possess pain-relieving properties, warranting further exploration into their therapeutic applications .

Future Directions

Given the promising biological activities observed in studies involving 3-azoniabicyclo(3.3.1)nonane derivatives, future research should focus on:

  • Exploration of Additional Biological Activities: Investigating anticancer, anti-inflammatory, and enzyme inhibition properties could broaden the therapeutic applications of these compounds.
  • Optimization of Structure: Modifying substituents on the bicyclic framework to enhance potency and selectivity against specific targets.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying their biological activities will provide insights necessary for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-azoniabicyclo[3.3.1]nonane derivatives, and how do reaction conditions influence yield?

  • Methodology : A one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine is a robust approach, achieving yields up to 83% . Key factors include precise stoichiometry (1:1:1 molar ratio), reflux conditions (80–100°C), and solvent choice (e.g., ethanol or dichloroethane). Post-synthesis purification via recrystallization (e.g., dichloroethane) ensures high purity.

Q. Which analytical techniques are critical for structural confirmation of this bicyclic ammonium compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR in DMSO-d₆ or CDCl₃ resolve proton environments (e.g., δ 2.26 ppm for CH₃ groups) and confirm quaternary ammonium centers .
  • X-ray Crystallography : Determines bicyclic geometry and cation-anion interactions, as demonstrated for structurally related 3,7-diazabicyclo[3.3.1]nonane derivatives .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols apply to handling and transporting this compound?

  • Methodology : Although direct data is limited, analogous bicyclic ammonium salts (e.g., 9-borabicyclo[3.3.1]nonane) require UN 3399 classification (Class 4.3, corrosive). Use airtight containers (Packaging Group I), avoid moisture, and store in inert atmospheres . Conduct reactivity tests (e.g., with water or acids) to assess hazards.

Advanced Research Questions

Q. How can structural modifications enhance the compound’s reactivity or biological activity?

  • Methodology :

  • Quaternary Ammonium Substituents : Introducing aryl or alkyl groups at the 3-position (e.g., via alkylation of 3-azabicyclo precursors) alters charge distribution and lipophilicity, impacting ion-channel binding or catalytic activity .
  • Counterion Exchange : Replacing iodide with hexafluorophosphate (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻) improves solubility in nonpolar media for electrochemical applications .

Q. What strategies resolve contradictions in reported synthetic yields for bicyclo[3.3.1]nonane scaffolds?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Competing pathways (e.g., Mannich vs. aldol condensation) may dominate under varying temperatures. Optimize at 60–80°C to favor bicyclization over polymerization .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., trifluoroacetic acid) can accelerate intramolecular cyclization, as shown for related diazabicyclo systems .

Q. How does the compound’s bicyclic framework influence its application in asymmetric catalysis?

  • Methodology : The rigid bicyclo[3.3.1]nonane core creates chiral environments for enantioselective reactions. For example:

  • Indole-Fused Derivatives : Radical-based strategies construct indole-azabicyclo hybrids, enabling catalysis of Michael additions or Diels-Alder reactions (up to 90% ee) .
  • Coordination Chemistry : Nitrogen lone pairs coordinate transition metals (e.g., Pd or Cu), facilitating cross-coupling or oxidation reactions .

Q. What computational methods predict the compound’s stability under varying pH or redox conditions?

  • Methodology :

  • DFT Calculations : Model charge distribution and HOMO-LUMO gaps to predict susceptibility to hydrolysis or oxidation .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to optimize storage conditions .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 75–83% for Mannich reactions vs. 35–50% for acid-catalyzed lactonization ) arise from divergent mechanisms. Resolve by pre-activating substrates (e.g., silylation of ketones) or using flow chemistry for precise temperature control.
  • Biological Activity : While some studies highlight enzyme inhibition, others report low affinity. Address via structure-activity relationship (SAR) studies, focusing on substituent electronegativity and steric bulk .

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